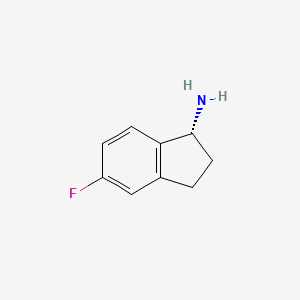

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651346 | |

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864268-27-9 | |

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

High-Purity Chiral Scaffold for Medicinal Chemistry

Executive Summary & Strategic Value

(R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (also known as (R)-5-fluoro-1-indanamine) is a critical chiral building block in the synthesis of pharmacologically active agents. Its rigid bicyclic structure restricts conformational freedom, often leading to higher binding affinity and selectivity in target proteins compared to flexible acyclic amines.

This scaffold is increasingly prominent in the development of PRMT5 inhibitors (oncology), GPCR ligands (CNS disorders), and kinase inhibitors . The fluorine substitution at the C5 position modulates metabolic stability (blocking P450 oxidation at a vulnerable site) and alters the electronic properties of the aromatic ring without significantly changing steric bulk.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine |

| Common Name | (R)-5-Fluoro-1-aminoindane |

| CAS Number (HCl Salt) | 1381928-19-3 |

| CAS Number (Free Base) | 1352571-83-5 |

| Molecular Formula | C₉H₁₀FN (Free Base) / C₉H₁₁ClFN (HCl) |

| Molecular Weight | 151.18 g/mol (Free Base) / 187.64 g/mol (HCl) |

| SMILES | N[C@@H]1CCC2=C1C=CC(F)=C2 |

| Chirality | (R)-enantiomer (C1 stereocenter) |

3D Conformational Insight

The indane ring system adopts a "puckered" envelope conformation. The amino group at C1 can adopt a pseudo-axial or pseudo-equatorial orientation. In the (R)-isomer, the spatial arrangement of the amine is critical for fitting into hydrophobic pockets of enzymes like monoamine oxidase B (MAO-B) or arginine methyltransferases . The 5-fluoro substituent is electronically withdrawing, lowering the electron density of the aromatic ring, which can strengthen

Physical & Chemical Properties[1][4][5][7][8][9][10][11][12]

Physical Constants

Data below refers to the Hydrochloride salt unless otherwise noted, as it is the stable storage form.

| Property | Value / Range | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1] |

| Melting Point | 232 – 234 °C | Sharp melting point indicates high crystallinity. |

| Boiling Point | ~235 °C (Predicted, Free Base) | Decomposes before boiling at atm pressure. |

| Solubility | Water (>20 mg/mL), DMSO, Methanol | Free base is soluble in DCM, EtOAc. |

| pKa (Conjugate Acid) | ~9.2 – 9.4 (Estimated) | Slightly lower than unsubstituted 1-aminoindan (9.8) due to F-inductive effect. |

| Hygroscopicity | Moderate | HCl salt absorbs atmospheric moisture; desiccant required. |

Chemical Reactivity Profile

-

Nucleophilicity: The primary amine is a competent nucleophile but slightly less reactive than non-fluorinated analogues due to the electron-withdrawing fluorine.

-

Stability: The C1-chiral center is configurationally stable under standard acidic and neutral conditions. Avoid strong bases at high temperatures , which can promote racemization via a benzylic carbanion intermediate.

-

Fluorine Effect: The C5-F bond is metabolically robust. It blocks hydroxylation at the para-position relative to the alkyl bridge, extending in vivo half-life.

Synthesis & Manufacturing Methodologies

To obtain the (R)-enantiomer with high optical purity (>98% ee), two primary workflows are employed: Enzymatic Resolution (scalable, mild) and Asymmetric Synthesis (Ellman Auxiliary).

Workflow A: Enzymatic Kinetic Resolution (Green Chemistry)

This method uses a lipase or transaminase to selectively acetylate or transaminate one enantiomer from a racemic mixture.

Caption: Kinetic resolution exploits the enzyme's preference for the (S)-enantiomer, leaving the desired (R)-amine unreacted and easily separable via acid-base extraction.

Workflow B: Asymmetric Reductive Amination (Ellman Auxiliary)

For de novo synthesis ensuring high enantiomeric excess (ee) without waste.

-

Condensation: 5-Fluoro-1-indanone + (R)-tert-butanesulfinamide

Chiral Imine. -

Reduction: Imine

Diastereoselective reduction (controlled by the chiral auxiliary). -

Deprotection: Sulfinamide cleavage with HCl/MeOH yields (R)-amine HCl.

Analytical Characterization & Quality Control

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm (Aromatic absorption).

-

Expected Logic:

Caption: Critical Quality Attribute (CQA) workflow for ensuring enantiomeric purity before batch release.

NMR Validation

-

¹H NMR (DMSO-d₆): Look for the methine proton at C1 (

ppm) as a triplet or quartet. The aromatic region ( -

¹⁹F NMR: Essential for confirming the presence of fluorine and absence of regioisomers (e.g., 4-fluoro or 6-fluoro impurities). Expect a singlet/multiplet around

to

Handling, Safety & Storage

Hazard Identification (GHS)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[2]

-

H315/H319: Causes skin and serious eye irritation.[2]

-

H335: May cause respiratory irritation.[3]

Storage Protocol

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon. The free base reacts with

in air to form carbamates; the HCl salt is hygroscopic. -

Container: Tightly sealed amber glass vial with parafilm seal.

References

-

Sigma-Aldrich. this compound hydrochloride Product Sheet. Link

-

PubChem. Compound Summary for CID 1381928-19-3. Link

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University, Ellman Laboratory Research. Link

-

ChemicalBook. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride Properties and Safety. Link

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Link

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of 5-Fluoro-1-aminoindan

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The 5-fluoro-1-aminoindan moiety has emerged as a valuable building block in drug discovery, offering a unique combination of a rigid bicyclic core, a chiral center, and the modulating effects of a fluorine substituent. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and analytical characterization of 5-fluoro-1-aminoindan, tailored for researchers, scientists, and professionals in drug development.

The presence of the fluorine atom at the 5-position of the indane ring system can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These attributes make 5-fluoro-1-aminoindan and its derivatives promising candidates for the development of novel therapeutics, particularly in the areas of neurology and oncology.[2][3] This document will delve into the critical aspects of this compound, providing both theoretical understanding and practical insights for its application in research and development.

Molecular Structure and Physicochemical Properties

5-Fluoro-1-aminoindan is a bicyclic aromatic amine with the chemical formula C₉H₁₀FN. The core structure consists of a benzene ring fused to a cyclopentane ring, with a fluorine atom substituted at the 5-position of the aromatic ring and an amino group at the 1-position of the aliphatic ring.

Table 1: Physicochemical Properties of 5-Fluoro-1-aminoindan and its Precursor

| Property | 5-Fluoro-1-aminoindan (Predicted) | 5-Fluoro-1-indanone (Precursor) |

| Molecular Formula | C₉H₁₀FN | C₉H₇FO |

| Molecular Weight | 151.18 g/mol | 150.15 g/mol [4] |

| Appearance | - | White to yellow solid[4] |

| CAS Number | - | 700-84-5[4] |

The indane scaffold imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein binding pocket.

Stereochemistry: The Chiral Center at C1

A pivotal feature of 5-fluoro-1-aminoindan is the presence of a stereocenter at the C1 position, giving rise to two enantiomers: (R)-5-fluoro-1-aminoindan and (S)-5-fluoro-1-aminoindan. The distinct spatial arrangement of the amino group in these enantiomers can lead to significant differences in their biological activity, a crucial consideration in drug development.[5] It is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active or even contribute to off-target effects.[6]

The absolute configuration of the enantiomers is a critical determinant of their interaction with chiral biological macromolecules such as enzymes and receptors. Therefore, the stereoselective synthesis and chiral separation of the (R) and (S) enantiomers are of paramount importance for the development of enantiomerically pure drug candidates.

Synthesis of 5-Fluoro-1-aminoindan

The synthesis of 5-fluoro-1-aminoindan typically proceeds from its ketone precursor, 5-fluoro-1-indanone. The primary transformation is a reductive amination, a robust and widely used method for the formation of amines from carbonyl compounds.

Synthesis of the Precursor: 5-Fluoro-1-indanone

The common route to 5-fluoro-1-indanone involves an intramolecular Friedel-Crafts acylation of a suitable fluorinated phenylpropanoic acid derivative.[2]

Caption: Synthetic pathway to 5-fluoro-1-indanone.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [2]

-

To a stirred solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as polyphosphoric acid or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

Reductive Amination to 5-Fluoro-1-aminoindan

The conversion of 5-fluoro-1-indanone to 5-fluoro-1-aminoindan can be achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination of 5-Fluoro-1-indanone (General Procedure) [7]

-

Dissolve 5-fluoro-1-indanone (1.0 eq) and an ammonia source, such as ammonium acetate (excess), in a suitable solvent like methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the stirred solution at room temperature. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the imine in the presence of the ketone.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl).

-

Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-fluoro-1-aminoindan.

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)- or (S)-5-fluoro-1-aminoindan is a key challenge. This can be approached through two main strategies:

-

Chiral Resolution of the Racemate: The racemic mixture of 5-fluoro-1-aminoindan can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.

Analytical Characterization

The comprehensive characterization of 5-fluoro-1-aminoindan is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 5-fluoro-1-aminoindan. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.[10][11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Fluoro-1-aminoindan

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 145 (with C-F coupling) |

| CH-NH₂ (C1) | ~4.3 | ~55 |

| Aliphatic CH₂ (C2) | 1.8 - 2.5 | ~30 |

| Aliphatic CH₂ (C3) | 2.7 - 3.1 | ~35 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-fluoro-1-aminoindan, the molecular ion peak (M⁺) would be expected at m/z 151.1.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for 5-fluoro-1-aminoindan would include:

-

N-H stretch: 3300-3500 cm⁻¹ (for the primary amine)

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-2960 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-F stretch: ~1000-1350 cm⁻¹

Chiral Separation and Analysis

The separation and quantification of the enantiomers of 5-fluoro-1-aminoindan are critical for preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.[13][14]

Experimental Protocol: Chiral HPLC Method Development (General Strategy) [15]

-

Column Screening: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic antibiotic-based columns (e.g., Chirobiotic T) are often good starting points for the separation of amino compounds.[16]

-

Mobile Phase Optimization:

-

Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape and resolution.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Parameter Optimization: Optimize the flow rate, column temperature, and mobile phase composition to achieve baseline separation of the enantiomers with good resolution and peak shape.

Caption: A systematic approach to chiral method development.

Applications in Drug Discovery and Development

The 5-fluoro-1-aminoindan scaffold is a privileged structure in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable interactions with the target protein.

While specific approved drugs containing the 5-fluoro-1-aminoindan moiety are not widely documented, the analogous aminoindan structure is present in several CNS-active agents. Furthermore, numerous fluorinated compounds have gained FDA approval, highlighting the significance of fluorine in drug design.[1] For instance, the investigational hallucinogen 5-Fluoro-AMT (5F-AMT) is a tryptamine derivative, underscoring the interest in fluorinated amino-containing compounds for neurological research.[17] The development of derivatives of 5-fluoro-1-aminoindan is an active area of research for conditions such as cancer, inflammation, and neurodegenerative diseases.[2][3]

Safety and Handling

-

5-Fluoro-1-indanone: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

5-Aminoindan: May be harmful if swallowed and is harmful in contact with skin.[18][19]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

Conclusion

5-Fluoro-1-aminoindan is a chiral building block of significant interest to the pharmaceutical industry. Its unique structural and stereochemical features, combined with the beneficial effects of the fluorine substituent, make it an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective application in drug discovery and development. This guide has provided a comprehensive overview of these key aspects, offering valuable insights for researchers and scientists working at the forefront of medicinal chemistry.

References

- MSDS of 5-Fluoro-1-indanone. (2013, September 06).

- 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2011, January 27).

- SAFETY DATA SHEET - Fisher Scientific. (2012, February 27).

- SAFETY DATA SHEET - Fisher Scientific. (2012, February 27).

- Identification and quantitation of 5-fluoro-ADB, one of the most dangerous synthetic cannabinoids, in the stomach contents. (2014, December 12).

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (2022, August 14). Retrieved from [Link]

- Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry - Benchchem. (n.d.).

- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).

- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).

- Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone - Benchchem. (n.d.).

- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase | Request PDF - ResearchGate. (2025, August 06).

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).

- Chiral HPLC Separations - Phenomenex. (n.d.).

-

use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed. (2001, August 01). Retrieved from [Link]

-

List of investigational hallucinogens and entactogens - Wikipedia. (n.d.). Retrieved from [Link]

-

Cannabinoid-like Effects of Five Novel Carboxamide Synthetic Cannabinoids - PMC - NIH. (n.d.). Retrieved from [Link]

-

5-Fluoro-apinaca | C23H30FN3O | CID 71711119 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline - SciELO. (n.d.).

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. (n.d.). Retrieved from [Link]

-

S - Organic Syntheses. (n.d.). Retrieved from [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. capotchem.cn [capotchem.cn]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. List of investigational hallucinogens and entactogens - Wikipedia [en.wikipedia.org]

- 18. fishersci.ca [fishersci.ca]

- 19. fishersci.com [fishersci.com]

The Strategic Deployment of Fluorinated Building Blocks in Modern Drug Design: A Mechanistic and Experimental Guide

By: Senior Application Scientist

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine is rarely a matter of serendipity; it is a calculated biophysical intervention. As a Senior Application Scientist, I approach fluorinated building blocks not merely as structural novelties, but as highly specific tuning knobs for a molecule's pharmacokinetics and pharmacodynamics.

The judicious introduction of fluorine into a molecular scaffold can productively influence its conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[1]. This "fluorine effect" is driven by three fundamental atomic properties:

-

Extreme Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale), allowing it to drastically alter the electron density of adjacent functional groups.

-

Optimal Steric Size: With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å) but smaller than a methyl group (2.00 Å), allowing it to mimic hydrogen in enzyme active sites while providing steric shielding.

-

Exceptional Bond Strength: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it highly resistant to oxidative cleavage.

Caption: Logical mapping of fluorine's atomic properties to ADME enhancements.

Mechanistic Pillars of Fluorination

Metabolic Shielding (Causality of Stability)

The primary mechanism of Phase I drug clearance is oxidation by Cytochrome P450 (CYP450) enzymes in the liver. These heme-containing enzymes target electron-rich, sterically accessible C–H bonds. By replacing a vulnerable hydrogen atom with fluorine, we achieve two things: we replace a weak C–H bond with an unbreakable C–F bond, and the strong electron-withdrawing nature of fluorine reduces the electron density of the entire local ring system, deactivating adjacent sites against electrophilic oxidative attack.

Physicochemical Tuning: pKa and Permeability

Passive transcellular permeability requires a drug to be in an un-ionized state to cross the lipophilic cell membrane. Many CNS-active drugs contain basic amines that are fully protonated (ionized) at physiological pH (7.4), hindering permeability. The strategic placement of a fluorinated building block near a basic amine leverages its inductive electron-withdrawing effect to lower the amine's pKa. This increases the fraction of the un-ionized species at pH 7.4, directly causing an increase in membrane permeability[1].

Emerging Fluorinated Building Blocks

While the trifluoromethyl (-CF₃) group has been a staple in medicinal chemistry, modern drug design requires more nuanced building blocks to navigate complex structure-activity relationships.

The "Super-Trifluoromethyl" Group: Pentafluorosulfanyl (-SF₅)

The pentafluorosulfanyl (-SF₅) group is rapidly emerging as a superior bioisostere for -CF₃ and tert-butyl groups. It is characterized by its unique octahedral geometry, which allows it to project into deep, lipophilic binding pockets in a way that planar or tetrahedral groups cannot. Furthermore, the -SF₅ group exhibits higher electronegativity and exceptional lipophilicity compared to -CF₃, making it a powerful tool for enhancing target binding affinity and extending the metabolic lifespan of the drug[2][3].

Skipped and Vicinal Fluorination

To avoid the excessive lipophilicity ("grease") that often accompanies polyfluorination, researchers are increasingly utilizing "skipped" fluorination motifs (e.g., 1,3-difluoroalkanes). This structural arrangement provides a more powerful reduction in logP compared to single or vicinal (adjacent) fluorination, allowing for the precise fine-tuning of a molecule's lipophilicity-permeability balance[4].

Quantitative Impact of Fluorinated Motifs

To rationally design a drug, we must quantify the biophysical changes induced by different functional groups. The table below summarizes the core parameters that dictate how these building blocks behave in a biological system.

| Substituent | Van der Waals Volume (ų) | Electronegativity (Pauling) | Hansch Lipophilicity Parameter (π) | Primary Application in Drug Design |

| -H | 5.8 | 2.20 | 0.00 | Baseline reference |

| -F | 10.9 | 3.98 | 0.14 | Metabolic blocking, pKa modulation |

| -CH₃ | 21.3 | 2.55 | 0.56 | Steric bulk, weak lipophilicity |

| -CF₃ | 39.8 | 3.30 | 0.88 | Strong lipophilicity, electron withdrawal |

| -SF₅ | 52.4 | 3.65 | 1.23 | "Super-CF₃", extreme lipophilicity, 3D vectoring |

Experimental Validation: Self-Validating Protocols

Theoretical design must be rigorously validated. When evaluating the efficacy of a fluorinated building block, the In Vitro Metabolic Stability Assay is the gold standard. To ensure trustworthiness, this protocol is designed as a self-validating system—meaning the assay contains internal controls that automatically flag experimental errors (e.g., extraction losses or LC-MS/MS variations).

Protocol: In Vitro Metabolic Stability via Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (

Causality & Logic:

-

Why HLM? Microsomes contain the full complement of membrane-bound CYP450 enzymes.

-

Why NADPH? CYP450 enzymes are monooxygenases that strictly require electrons from the NADPH cofactor to reduce molecular oxygen. Without it, the reaction cannot proceed.

-

Why the Internal Standard (IS)? Adding an IS to the quench solution validates the extraction process. If the IS signal drops, we know the sample was lost during precipitation, rather than metabolized by the enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of the fluorinated test compound in DMSO. Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[5][6].

-

Pre-Incubation (The Equilibration Phase): In a 96-well plate, combine the HLM suspension and the test compound to achieve a final compound concentration of 1 µM. Incubate at 37°C for 5 minutes. Causality: Highly lipophilic fluorinated compounds require time to partition into the microsomal lipid bilayer where the CYP450 active sites reside[6].

-

Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system[5][6].

-

Time-Point Sampling: At precisely 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot from the reaction well[5]. Note: The 0-minute time point is critical as it establishes the 100% baseline for self-validation.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Albendazole). Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while precipitating the proteins[5][6].

-

Analysis: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean plate and quantify the remaining parent compound via LC-MS/MS[5][6].

Caption: Step-by-step self-validating workflow for HLM metabolic stability assay.

Conclusion

The integration of fluorinated building blocks—from simple single-atom substitutions to complex, three-dimensional -SF₅ vectors—represents a pinnacle of rational drug design. By understanding the fundamental causality between fluorine's atomic properties and macroscopic biological behavior, medicinal chemists can systematically engineer molecules that bypass metabolic liabilities, penetrate cellular barriers, and bind to their targets with unprecedented affinity.

References

- The Many Roles for Fluorine in Medicinal Chemistry, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmwI43NpU_rDgdWmzBgLvt5Ic6NWn258XG-nHodANlrQvoWjnwvMFdX8QgXFrU80qLf5qcOqI96ly7RjUGIu3wTip0iJU9geCbBXc9mhStSKDoZpiRn_JUOgj0NC1jv0ovAD-CE9btb_gF3tqc3M5imicP9viXiUM5H9s-idBFmkHm2aLzz157FYYPCHgxJMGmeA3yRXGXujXoIXoQ1w==]

- Fluorinated building blocks in drug design: new pathways and targets, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE68rAycRP0dsc4w3CKjLbnFmyeStu7MH66lB4WNDiJ_TvmnX44yZ_eq1-7FNJ3qnG2GErwKBxYKFQHwkeTbUmd6yMB2Es_xmo49kvEeN3zuoTWM3x6NU7Il4eMgU3IeywbKgf3cyJ3KpTuwI51CywL7PIJsiYEoWWbukc-VOUVRSN8_SGgQAZJb85MmOmAGJkosJoE7cwiofeRj0up2GP0353i1y5Xd-AwMITBgl9k3OY=]

- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYDX44CVmsYqWDqK_Da2Xxmqe0c6F10egY5x3XmWsBRVT6M4JT1rGJyTFxedmLx8FW42XOXdS7hjxrEFOz2UqjgjQs71yCiWiDo8oNrVDADi_EQg64hnY7gTWBpwXhUtpe6vk2if4uxZD_9Lhq-m_xsvd9v9lKSM-qZ0qt44Q6Wbvqu8kgi3eirsvCsDkOZ-DpaJF2sDEjjWaOoKf2OFyUeyXjt9I8t8rYz1yhRajmZc-P9MFXIKuXrKzl84B3mCfX4gNL6LpKFCXB0MwxNwoHe_i]

- The Pentafluorosulfanyl Group (SF5), Rowan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu9ajt2MMMk5jL16k9zs1Wupv_usDM90xbSifYD32IaSWEP_RZ7syl0BzEfURBOoFKcaeSwBdPppluODch9oX6vnzk0keYdhqsylbjaioB3ObBBYikGv_nbcguB_OoS7YQwGOEYMI7awazocX-ouCJD4K8RlgyyH48vuXeO1EjnkIkkA==]

- Modifying N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea to improve pharmacokinetic properties, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo2SPfhdYTI9PJifds-UBTta5YV2EAc4v6otMoUnydd8XlHESLPaxWrZ7bjGg1vIGxPUF1rsRwzJzP22eihUvoBcJJ6EKJx4Z536fmNslndI-48ZDYQxYnX6lwti02Pfs7gGZrrWOdyHSghNBMRVmuTrN55UPlmeIcK0WJHor0drpdyCmQbyR3iyV1notSXqeoHFROsmHuOqEsAP56sI9mp1_Z2hVjQIAQjrDo2ktejbYd]

- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoFsWHE5UaLrMQ0d8Dhd41WpGVVSpNskg8buTfNwhoOZAkq8xbWPJrq53hAbTZXxyylX88rfndPZCi_boxpiu0DP4QMcF9urfznUNfBJbTJzLUGSuBWTOAM-xZ_YNBa7TOqlEf4luFhUSqxkStTx9j6N4bkWDN0zwKE65RYpeL349lmwQ73InJbPg-p-80uavL7F1Fk7JTsFcw1N07ZVo=]

Sources

(R)-5-fluoro-2,3-dihydro-1H-inden-1-amine as a rasagiline precursor

Technical Monograph: (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Subtitle: Advanced Synthesis and Application in the Development of Fluorinated Rasagiline Analogs

Strategic Overview

Subject Identity: this compound (CAS: 1352571-83-5) is a high-value chiral intermediate. While often colloquially termed a "Rasagiline precursor," it is chemically distinct. It serves as the scaffold for 5-Fluoro-Rasagiline , a bioisostere of the Parkinson’s disease drug Rasagiline (Azilect®).

Scientific Context & Rationale: In medicinal chemistry, the introduction of a fluorine atom at the C5 position of the indan ring is a strategic modification (Structure-Activity Relationship - SAR).

-

Metabolic Blocking: The C5 position is a potential site for hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, potentially extending the drug's half-life (

). -

Electronic Effects: Fluorine withdraws electron density from the aromatic ring, altering the pKa of the amine and potentially influencing the binding affinity to the MAO-B active site.

-

PET Imaging: This precursor is critical for synthesizing

F-labeled radiotracers used to map MAO-B distribution in neurodegenerative studies.

Retrosynthetic Analysis & Pathway Design

The synthesis of the (R)-enantiomer requires a robust strategy to establish chirality. While asymmetric hydrogenation is possible, the Classical Optical Resolution remains the industry standard for aminoindans due to its scalability and cost-efficiency.

Pathway Logic:

-

Upstream: Synthesis of 5-fluoro-1-indanone (Friedel-Crafts cyclization).

-

Core Transformation: Reductive amination to yield racemic (

)-5-fluoro-1-aminoindan. -

Chiral Resolution: Separation of the (R)-enantiomer using a chiral acid (L-Tartaric Acid).[1]

-

Downstream API Synthesis: N-alkylation with propargyl bromide to form the final inhibitor.

Visual Pathway (DOT)

Caption: Synthetic workflow from raw material to final fluorinated MAO-B inhibitor.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic 5-Fluoro-1-aminoindan

Objective: Convert the ketone to the primary amine.

Reagents:

-

5-Fluoro-1-indanone (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (NaCNBH

) (0.7 eq) -

Solvent: Methanol (anhydrous)

Protocol:

-

Dissolve 5-fluoro-1-indanone in methanol under N

atmosphere. -

Add Ammonium Acetate. Stir at room temperature for 30 minutes to form the in situ imine.

-

Critical Step: Cool to 0°C. Add NaCNBH

portion-wise. Why? Exothermic control prevents dimer formation. -

Allow to warm to RT and stir for 24 hours.

-

Workup: Acidify with HCl (pH < 2) to decompose excess hydride. Extract non-basic impurities with ether (discard organic). Basify aqueous layer with NaOH (pH > 10) and extract product into DCM.

-

Yield Target: >85% (Racemic oil).

Phase 2: Optical Resolution (The Determining Step)

Objective: Isolate the (R)-enantiomer.[1][2] The (R)-configuration is essential for MAO-B selectivity; the (S)-enantiomer is significantly less potent.

Reagents:

-

(

)-5-Fluoro-1-aminoindan -

L-(+)-Tartaric Acid (0.5 to 1.0 eq)

-

Solvent: Methanol/Water (9:1 ratio)

Protocol:

-

Dissolve the racemic amine in Methanol (5 mL/g).

-

Prepare a solution of L-Tartaric acid in warm Methanol.

-

Add the acid solution to the amine solution at 60°C.

-

Controlled Cooling: Cool the mixture to 20°C at a rate of 5°C/hour.

-

Mechanism:[3] The (R)-amine-L-tartrate salt is less soluble than the (S)-amine-L-tartrate salt (diastereomeric discrimination).

-

-

Filter the white precipitate.

-

Recrystallization: Redissolve the salt in boiling Methanol/Water. Cool to crystallize. Repeat until enantiomeric excess (ee) > 98%.

-

Liberation: Treat the salt with 10% NaOH and extract with Toluene. Evaporate to yield this compound.

Data Summary: Resolution Efficiency

| Parameter | Value | Notes |

| Resolving Agent | L-(+)-Tartaric Acid | Industry standard for aminoindans. |

| Solvent System | MeOH / H | Water acts as an anti-solvent to fine-tune solubility. |

| Typical Yield | 35-40% | Theoretical max is 50%. |

| Optical Rotation | (c=1, EtOH) Note: Sign varies by solvent. | |

| Target ee% | >99.5% | Required for pharmaceutical grade. |

Phase 3: Conversion to 5-Fluoro-Rasagiline

Objective: N-alkylation with propargyl moiety.[1][2][4]

Protocol:

-

Suspend (R)-5-fluoro-1-aminoindan (1.0 eq) and K

CO -

Add Propargyl Bromide (1.1 eq) dropwise at 25°C.

-

Caution: Propargyl bromide is a lachrymator and alkylating agent.

-

-

Heat to 50°C for 4 hours. Monitor by HPLC.

-

Purification: The product is purified via column chromatography (Hexane/EtOAc) or crystallized as the Mesylate salt (mimicking commercial Rasagiline Mesylate).

Mechanism of Action (Biological Application)

The resulting 5-fluoro-rasagiline analog functions as a suicide substrate for MAO-B. The propargyl group is catalytically processed by the enzyme, leading to the formation of a covalent bond with the N5 atom of the FAD cofactor.

Mechanistic Diagram (DOT)

Caption: Mechanism of irreversible MAO-B inactivation by propargylamine inhibitors.

Quality Control & Analytical Methods

To ensure the integrity of the (R)-precursor, the following analytical controls are mandatory:

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 270 nm.

-

Acceptance Criteria: (S)-enantiomer < 0.5%.

-

-

NMR Verification:

- F-NMR is critical to ensure no defluorination occurred during the reductive amination (a common side reaction with metal hydrides).

-

Expected Shift:

-110 to -120 ppm (Ar-F).

Safety & Handling (HSE)

-

Fluorinated Intermediates: Generally lipophilic and potentially toxic. Use double-gloving (Nitrile) and work in a fume hood.

-

Propargyl Bromide: Potent alkylating agent. In case of spill, neutralize with 10% ammonia solution.

-

Waste Disposal: All aqueous waste from the cyano-borohydride step contains cyanide/boron residues. Treat with bleach (NaOCl) to oxidize cyanides before disposal.

References

-

Teva Pharmaceutical Industries. (1996). R-enantiomer of N-propargyl-1-aminoindan, salts, compositions and uses thereof.[1][4][5] US Patent 5,532,415.[1] Link

-

Youdim, M. B., et al. (2001). Rasagiline: A potent, selective, irreversible monoamine oxidase B inhibitor for the treatment of Parkinson's disease.[6][7][8]Am J Manag Care, 1(1), e0003. Link

-

Sterling, J., et al. (2002). Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential drugs for Alzheimer's disease.Journal of Medicinal Chemistry, 45(24), 5260-5279. Link

-

Binda, C., et al. (2004). Structure-function relationships in the MAO-B inhibitor rasagiline and its derivatives.[4][5]Journal of Medicinal Chemistry. (Contextualizing the binding mode of aminoindans).

Sources

- 1. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 2. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 3. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]

- 4. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rasagiline - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 8. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]

Spectroscopic Characterization of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of the chiral amine (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine. In the landscape of pharmaceutical development, particularly in the synthesis of neurologically active compounds, the precise structural elucidation of chiral intermediates is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

While direct experimental spectra for this compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization. Every piece of predicted data is accompanied by a thorough justification rooted in spectroscopic theory and comparative analysis, ensuring a high degree of scientific integrity.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The molecule comprises a fluorinated benzene ring fused to a five-membered aliphatic ring, which contains a chiral center at the first carbon (C1) bearing a primary amine group. This combination of a rigid bicyclic system, an aromatic ring with an electron-withdrawing fluorine atom, and a chiral amine functional group dictates the expected outcomes in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the diastereotopic protons of the aliphatic ring magnetically non-equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.2 - 7.0 | m | 2H | Ar-H | The aromatic protons will be influenced by the fluorine substituent, leading to complex splitting patterns. |

| ~6.9 - 6.8 | m | 1H | Ar-H | The aromatic protons will be influenced by the fluorine substituent, leading to complex splitting patterns. |

| ~4.2 - 4.1 | t | 1H | CH -NH₂ | The proton at the chiral center will be a triplet due to coupling with the adjacent CH₂ group. |

| ~3.0 - 2.8 | m | 1H | Ar-CH ₂ | One of the diastereotopic protons of the benzylic CH₂ group. |

| ~2.7 - 2.5 | m | 1H | Ar-CH ₂ | The other diastereotopic proton of the benzylic CH₂ group. |

| ~2.4 - 2.2 | m | 1H | CH ₂-CH | One of the diastereotopic protons of the CH₂ group adjacent to the chiral center. |

| ~1.9 - 1.7 | m | 1H | CH ₂-CH | The other diastereotopic proton of the CH₂ group adjacent to the chiral center. |

| ~1.6 | br s | 2H | NH ₂ | The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of nine distinct carbon signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~162 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly bonded to fluorine will be significantly downfield and show a large coupling constant. |

| ~145 (d) | Ar-C | Aromatic quaternary carbon. |

| ~138 (d) | Ar-C | Aromatic quaternary carbon. |

| ~125 (d) | Ar-C H | Aromatic methine carbon. |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H | Aromatic methine carbon ortho to the fluorine, showing a smaller two-bond C-F coupling. |

| ~112 (d, ²JCF ≈ 21 Hz) | Ar-C H | Aromatic methine carbon ortho to the fluorine, showing a smaller two-bond C-F coupling. |

| ~58 | C H-NH₂ | The carbon of the chiral center, attached to the nitrogen. |

| ~35 | Ar-C H₂ | The benzylic carbon. |

| ~30 | C H₂-CH | The aliphatic carbon adjacent to the chiral center. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): COSY and HSQC experiments would be invaluable in confirming the proton and carbon assignments, respectively.

Figure 1: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-F bonds, as well as for the aromatic ring.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400-3250 | N-H stretch | Medium (two bands) | Primary Amine |

| 3100-3000 | C-H stretch (sp²) | Medium | Aromatic C-H |

| 3000-2850 | C-H stretch (sp³) | Medium | Aliphatic C-H |

| 1620-1580 | N-H bend | Medium | Primary Amine |

| 1600-1450 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1250-1150 | C-N stretch | Medium | Amine |

| 1100-1000 | C-F stretch | Strong | Fluoroaromatic |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid) or as a KBr pellet (if it is a solid).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance versus wavenumber.

Figure 2: General workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₁₀FN, with a monoisotopic mass of 151.08 g/mol .

| Predicted m/z | Fragment Ion | Possible Fragmentation Pathway |

| 151 | [M]⁺ | Molecular ion |

| 134 | [M-NH₃]⁺ | Loss of ammonia |

| 132 | [M-F]⁺ | Loss of a fluorine radical (less common) |

| 115 | [C₉H₆]⁺ | Loss of NH₂ and F |

The fragmentation pattern will likely be dominated by the loss of the amino group and subsequent rearrangements of the indane core.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Figure 3: Common workflows for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug development. This guide provides a detailed, albeit predictive, analysis of its expected NMR, IR, and MS data. By understanding these expected spectral features, researchers can more confidently identify and characterize this important chiral intermediate, ensuring the quality and purity of their materials. The provided protocols offer a starting point for the experimental acquisition of this data, which will ultimately serve to validate and refine the predictions made herein.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. 5-Fluoro-2,3-dihydro-1H-inden-1-amine. [Link]

commercial suppliers of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-Depth Technical Guide to Sourcing and Qualifying (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for Pharmaceutical Research and Development

Abstract

This compound hydrochloride is a chiral amine building block of increasing importance in medicinal chemistry and drug discovery. Its stereospecificity and structural features make it a valuable intermediate for synthesizing complex therapeutic agents. However, the successful integration of this reagent into a drug development pipeline hinges on rigorous sourcing and quality control. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on identifying commercial suppliers, establishing robust analytical verification protocols, and ensuring the long-term stability and integrity of this critical starting material. It emphasizes a science-driven, risk-based approach aligned with modern pharmaceutical quality standards.

Introduction: The Scientific Significance of this compound hydrochloride

This compound hydrochloride, with CAS Number 1381928-19-3, is a fluorinated derivative of (R)-1-aminoindane. The introduction of a fluorine atom on the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. As a chiral intermediate, it serves as a crucial component in the asymmetric synthesis of drug candidates where specific stereochemistry is essential for therapeutic activity and safety.[1]

The importance of using a single enantiomer is well-established in the pharmaceutical industry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have shown a strong preference for single-enantiomer drugs over racemic mixtures.[2][3] This is because enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or even contribute to adverse effects.[2][4] Therefore, the enantiomeric purity of a starting material like this compound hydrochloride is a critical quality attribute that must be rigorously controlled.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₁ClFN

-

Appearance: Typically a white to off-white or yellow solid.[5]

-

Storage: Recommended to be stored under an inert atmosphere at room temperature.[5][7]

Commercial Sourcing and Supplier Qualification

The procurement of this reagent requires careful due diligence. While it is available from various chemical suppliers, the quality, documentation, and scale-up capabilities can differ significantly. For research purposes, catalog availability may suffice. For later-stage development (pre-clinical and beyond), a supplier's ability to provide material under Good Manufacturing Practice (GMP) conditions becomes paramount.

Identifying Potential Commercial Suppliers

A survey of the chemical supplier landscape indicates availability from several sources, primarily for research and development quantities.

| Supplier/Platform | Compound Name | CAS Number | Notes |

| Sigma-Aldrich | This compound hydrochloride | 1381928-19-3 | Offers the compound with stated purity, typically for research use. Provides basic safety and property data.[5][6] |

| Sun-shinechem | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine,hydrochloride | 1381928-19-3 | Explicitly states the product is for research use only.[8] |

| BLDpharm | This compound | 1352571-83-5 | Lists the free base form of the compound.[9] |

| Laibo Chem | (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Not specified | Lists the target compound in small package sizes.[10] |

| Bide Pharmatech | This compound hydrochloride | 1381928-19-3 | Available through distributors like Sigma-Aldrich.[5] |

Note: This table is not exhaustive and is intended to provide a starting point for supplier identification. Availability and product specifications are subject to change.

A Workflow for Supplier Qualification

Selecting a supplier should not be based on price alone. A systematic qualification process is essential to mitigate risks to project timelines and data integrity.

Key Causality in Supplier Qualification:

-

Requesting the Technical Package: This is a critical first step. A Certificate of Analysis (CoA) provides the supplier's own quality assessment. Understanding the synthetic route offers insight into potential impurities. A supplier unwilling to share this level of detail may not be suitable for long-term projects.

-

In-House Verification: Never rely solely on a supplier's CoA. Independent verification is a cornerstone of a self-validating quality system. Discrepancies between a supplier's CoA and in-house results are a significant red flag.

Analytical Verification and Quality Control

Upon receipt of a sample, a comprehensive analytical workflow must be executed to confirm its identity, purity, and, most importantly, enantiomeric integrity. This aligns with the principles of Analytical Quality by Design (AQbD), which emphasizes a deep understanding of the analytical process.[11][12]

Protocol 1: Identity and Purity Confirmation by LC-MS

Rationale: This is the first-line technique to quickly confirm the molecular weight of the main component and assess its chromatographic purity.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute 1:100 in a 50:50 mixture of water and acetonitrile for a final concentration of 10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: 50 - 500 m/z.

-

-

Data Interpretation:

-

Look for a dominant peak in the mass spectrum corresponding to the [M+H]⁺ ion of the free base (C₉H₁₀FN), which is approximately 152.1 m/z.

-

The UV chromatogram (monitored at ~254 nm) should show a single major peak. Purity is often reported as the area percentage of this peak. The acceptance criterion should be >97%.[5]

-

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

Rationale: This is the most critical test. For chiral drugs, enantiomeric impurities are strictly regulated. According to ICH guidelines, the limit for an enantiomeric impurity can be as low as 0.15%.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.[2][3]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is a common starting point (e.g., a column based on derivatized cellulose or amylose). Screening several different chiral columns may be necessary to achieve baseline separation.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. An example starting condition could be 90:10 heptane:isopropanol with 0.1% diethylamine.

-

Flow Rate: Isocratic elution at 1.0 mL/min.

-

Detection: UV at 265 nm.

-

-

Data Interpretation:

-

The method must demonstrate baseline resolution between the (R)- and (S)-enantiomers.

-

The area of the peak corresponding to the undesired (S)-enantiomer should be compared to the area of the desired (R)-enantiomer. The enantiomeric excess (e.e.) should be ≥99%.

-

Protocol 3: Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. It verifies the connectivity of atoms and can help identify process-related impurities that may not be visible by other methods.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Experiments to Perform:

-

¹H NMR: Provides information on the number and environment of protons. Key signals would include those for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom. Its chemical shift provides information about its electronic environment.

-

-

Data Interpretation:

-

The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum must be consistent with the proposed structure of this compound.

-

The ¹³C and ¹⁹F spectra should show the expected number of signals.

-

The absence of significant unassigned peaks is crucial for confirming the purity of the sample.

-

Handling, Storage, and Stability Considerations

Handling: As a chemical intermediate, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The hydrochloride salt is a solid that can be irritating, and appropriate care should be taken to avoid inhalation of dust or skin contact.[5]

Storage: Supplier data sheets recommend storing the material at room temperature under an inert atmosphere (e.g., argon or nitrogen).[5][7] This is a prudent measure to prevent potential long-term oxidative degradation or reaction with atmospheric moisture.

Stability: While specific degradation pathways are not extensively published, molecules of this class can be susceptible to oxidation and hydrolysis under harsh conditions. A preliminary stress testing study, guided by ICH principles, can provide valuable insights into the compound's inherent stability.[13]

Protocol for Forced Degradation Study:

-

Prepare separate solutions of the compound (~1 mg/mL) in:

-

0.1 M HCl (Acidic hydrolysis)

-

0.1 M NaOH (Basic hydrolysis)

-

3% H₂O₂ (Oxidative stress)

-

-

Expose a solid sample to heat (e.g., 60 °C) and high humidity (e.g., 75% RH).

-

Expose both solid and solution samples to photolytic stress as per ICH Q1B guidelines.[13]

-

Analyze all samples by the stability-indicating LC-MS method (Protocol 3.1) at various time points (e.g., 1, 3, and 7 days) to monitor for degradation and the formation of new impurities.

Conclusion

This compound hydrochloride is a valuable building block for modern drug discovery. However, its effective use is predicated on a foundation of rigorous supplier qualification and comprehensive analytical characterization. By implementing the workflows and protocols outlined in this guide, research and development teams can ensure the quality and consistency of this critical reagent, thereby mitigating risks and enhancing the reliability and reproducibility of their scientific endeavors. A proactive, science-first approach to sourcing and quality control is not merely a procedural formality but a fundamental component of successful pharmaceutical development.

References

-

BuyersGuideChem. (n.d.). 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride suppliers and producers. Retrieved from [Link]

-

Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7035. Available at: [Link]

-

Zhang, M., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8). Available at: [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

-

Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. ResearchGate. Available at: [Link]

-

Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Omega, 8(25), 22769–22780. Available at: [Link]

-

Ilisz, I., Aranyi, A., & Hancu, D. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(22), 5032. Available at: [Link]

-

de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

-

Ohno, H., et al. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7658-7670. Available at: [Link]

-

Sahu, R., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 181-185. Available at: [Link]

-

Chen, J., et al. (2015). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Organic Process Research & Development, 19(9), 1265-1270. Available at: [Link]

-

Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-1201. Available at: [Link]

-

Vashchenko, O. V., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 21(3), 540-552. Available at: [Link]

-

Laibo Chem. (n.d.). (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis | MDPI [mdpi.com]

- 5. This compound hydrochloride | 1381928-19-3 [sigmaaldrich.com]

- 6. This compound hydrochloride [sigmaaldrich.com]

- 7. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride CAS#: 10305-73-4 [amp.chemicalbook.com]

- 8. (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine,hydrochloride | CAS 1381928-19-3 | Sun-shinechem [sun-shinechem.com]

- 9. 1352571-83-5|this compound|BLD Pharm [bldpharm.com]

- 10. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 11. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

material safety data sheet (MSDS) for (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

An In-Depth Technical Guide & Safety Protocol for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Executive Summary & Application Context

This compound (CAS: 1352571-83-5 for free base) is a high-value chiral building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural rigidity—conferred by the indane ring—combined with the metabolic stability offered by the fluorine substitution, makes it a critical scaffold in medicinal chemistry.

This guide transcends the standard Safety Data Sheet (SDS) by integrating practical handling protocols for research environments. Unlike generic reagents, this chiral amine requires specific precautions to maintain enantiomeric purity and prevent degradation via atmospheric carbon dioxide (carbamate formation).

Chemical Identification & Physical Properties

Accurate identification is the first step in safety. Note the distinction between the free base and the hydrochloride salt, as their handling requirements differ.

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| CAS Number | 1352571-83-5 | 1381928-19-3 |

| IUPAC Name | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl |

| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN[1][2][3][4] · HCl |

| Molecular Weight | 151.18 g/mol | 187.64 g/mol |

| Physical State | Waxy solid or viscous oil (at RT) | White to pale yellow crystalline solid |

| Solubility | DMSO, Methanol, DCM | Water, Methanol, DMSO |

| Chirality | (R)-Enantiomer | (R)-Enantiomer |

Technical Insight: The free base is a primary amine and is hygroscopic and air-sensitive . It readily reacts with atmospheric CO₂ to form carbamate salts, which can appear as white crusts on the material. The HCl salt is significantly more stable and is the preferred form for long-term storage.

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of fluorinated primary amines.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | Systemic absorption of amines affecting CNS/GI tract. |

| Skin Irritation | 2 | H315: Causes skin irritation.[5][6][7][8] | Basic nitrogen attacks skin lipids/proteins (saponification). |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[5][6][7][8] | Caustic alkaline burn potential to corneal tissue. |

| STOT - SE | 3 | H335: May cause respiratory irritation.[5][6][8][9] | Inhalation of dust/vapor irritates mucous membranes. |

Precautionary Highlights:

-

P280: Wear protective gloves/eye protection/face protection.[5][6][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses.[5][6][7][8]

Technical Handling Protocols

Storage & Stability[8][12]

-

Atmosphere: Store under Argon or Nitrogen . The free base must be kept away from CO₂.

-

Temperature:

-

Long-term: -20°C (desiccated).

-

Working: 2-8°C.

-

-

Container: Amber glass vials with Teflon-lined caps or septum seals to prevent photo-degradation and moisture ingress.

Operational Workflow (Diagram)

The following workflow dictates the decision process for handling the substance to ensure operator safety and compound integrity.

Figure 1: Decision tree for handling this compound based on salt form.

Personal Protective Equipment (PPE) Rationale

-

Gloves: Nitrile (0.11 mm minimum thickness) is recommended.

-

Why? Primary amines can permeate latex. Nitrile offers superior resistance to basic organic compounds.

-

-

Respiratory: If handling the free base powder outside a fume hood (not recommended), use a P95 or N95 particulate respirator.

-

Eyes: Chemical safety goggles. Face shield required if working with large quantities (>5g) due to corrosive potential of concentrated amines.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate alkaline burns and systemic toxicity.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15+ mins with lukewarm water. Lift eyelids.[10] | Amines penetrate the cornea rapidly; immediate dilution prevents permanent opacity. |

| Skin Contact | Wash with soap and water .[5][6][7][8][9] Do not use ethanol. | Ethanol may increase skin absorption of the lipophilic indane moiety. |

| Inhalation | Move to fresh air.[5][6][7][8][10] Monitor for delayed pulmonary edema . | Amines are respiratory irritants; symptoms may be delayed 4-8 hours. |

| Ingestion | Rinse mouth. Do NOT induce vomiting . | Vomiting re-exposes the esophagus to the caustic amine. |

Emergency Logic Flowchart

Figure 2: Triage protocol for accidental exposure.

Waste Disposal & Environmental Control

-

Disposal Class: Hazardous Chemical Waste (Amine/Base).

-

Protocol:

-

Dissolve waste material in a combustible solvent (e.g., acetone).

-

Neutralize carefully with dilute Hydrochloric Acid (HCl) to form the non-volatile salt.

-

Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle nitrogen oxides and fluorinated combustion products).

-

-

Environmental Hazard: Do not let product enter drains.[7][8] Fluorinated aromatics can be persistent in aquatic environments.

References

-

Chemical Identity & Properties: BLD Pharm. This compound Product Page. Retrieved from

-

GHS Classification & Safety Data: Sigma-Aldrich. This compound hydrochloride SDS. Retrieved from

-

Handling of Chiral Amines: Fisher Scientific. Safety Data Sheet for Fluorinated Indoles/Indanes. Retrieved from

-

Toxicological Data: ChemScene. Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine (Analogous Structure). Retrieved from

-

General Amine Safety: National Center for Biotechnology Information. PubChem Compound Summary for Indan-1-amine. Retrieved from

(Note: While specific toxicological data for this exact chiral isomer is limited, safety protocols are derived from homologous fluorinated indanamines and standard laboratory safety practices for Class 4 Acute Toxins.)

Sources

- 1. This compound hydrochloride [sigmaaldrich.com]

- 2. 148960-33-2 | 5-Fluoro-2,3-dihydro-1H-inden-1-amine - AiFChem [aifchem.com]

- 3. This compound hydrochloride - CAS:1381928-19-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine,hydrochloride | CAS 1381928-19-3 | Sun-shinechem [sun-shinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chemscene.com [chemscene.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. download.basf.com [download.basf.com]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Rasagiline Utilizing Fluorinated Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), is a potent therapeutic agent for the management of Parkinson's disease.[1][2] Its synthesis has been a subject of considerable interest, with a focus on developing efficient, scalable, and high-purity manufacturing processes. A notable strategy in the synthesis of rasagiline and its analogs involves the use of fluorinated intermediates. The introduction of fluorine-containing groups can offer several advantages in organic synthesis, including the modulation of reactivity, improvement of yields, and simplification of purification processes. This document provides detailed application notes and protocols for two distinct synthetic routes to rasagiline that leverage fluorinated intermediates: one employing a trifluoroacetyl-protected aminoindan and another involving a directly fluorinated indane core.

Route 1: Synthesis via Trifluoroacetyl-Protected (R)-1-Aminoindan

This route utilizes the trifluoroacetyl group as a protecting group for the amine functionality of (R)-1-aminoindan. The high acidity of the N-H proton in the resulting trifluoroacetamide facilitates deprotonation and subsequent alkylation under mild conditions, leading to high yields and purity.[3][4]

Rationale for Using a Trifluoroacetyl Protecting Group

The decision to use a trifluoroacetyl protecting group is based on several key chemical principles:[4]

-

Ease of Formation: Trifluoroacetamides are readily synthesized from (R)-1-aminoindan and trifluoroacetic anhydride in near-quantitative yields.

-

Enhanced Acidity: The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the amide proton compared to typical amides.

-